![molecular formula C12H10ClN3O3 B2496820 4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline CAS No. 240799-47-7](/img/structure/B2496820.png)
4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline” is a complex organic molecule that contains several functional groups . It has a chloro group attached to a benzene ring, an oxazole ring which is a five-membered ring containing an oxygen and a nitrogen, a nitro group (-NO2), and an aniline group which is a benzene ring attached to an amino group (-NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure would need to be confirmed using spectroscopic techniques such as NMR or IR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the nitro group is electron-withdrawing, which would make the benzene ring less reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, nitro compounds tend to have high dipole moments due to the polar character of the nitro group .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline”, also known as “N-(4-chlorophenyl)-N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amine”.
Pharmaceutical Research
This compound is of interest in pharmaceutical research due to its potential biological activities. It can be studied for its antimicrobial and antifungal properties , given the presence of the nitro group, which is known to enhance such activities . Researchers can explore its efficacy against various bacterial and fungal strains, potentially leading to the development of new antibiotics or antifungal agents.
Cancer Research
The compound’s structure suggests it could be a candidate for anticancer studies . The nitro group and the isoxazole ring are often found in molecules with cytotoxic properties. Researchers can investigate its ability to inhibit cancer cell growth or induce apoptosis in cancer cells, contributing to the development of novel cancer therapies .
Material Science
In material science, this compound can be explored for its electronic properties . The conjugated system within its structure might make it suitable for use in organic electronics , such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its stability and electronic characteristics can be studied to enhance the performance of these devices .
Toxicology Studies
The compound can be evaluated for its toxicological properties. Understanding its toxicity profile, including acute and chronic effects, is essential for its safe use in any application. Toxicology studies can help determine safe exposure levels and potential risks to human health.
These applications highlight the diverse potential of “4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline” in various fields of scientific research. Each application requires thorough investigation to fully understand the compound’s properties and potential benefits.
Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-8-12(16(17)18)11(19-15-8)6-7-14-10-4-2-9(13)3-5-10/h2-7,14H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVPPKKMLPNYIG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2496737.png)
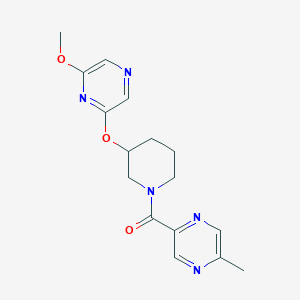
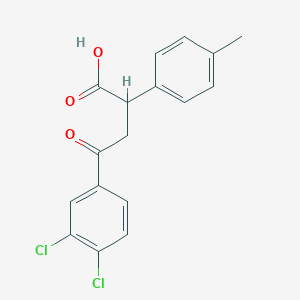
![5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2496744.png)
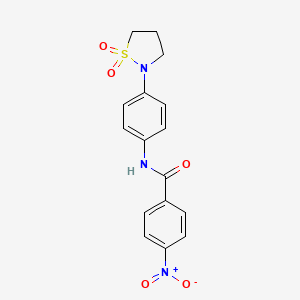
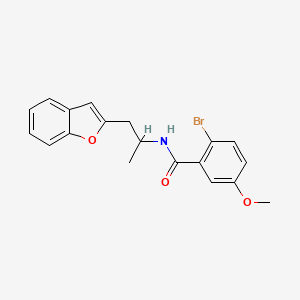
![2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2496747.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2496748.png)
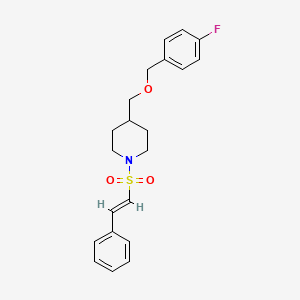
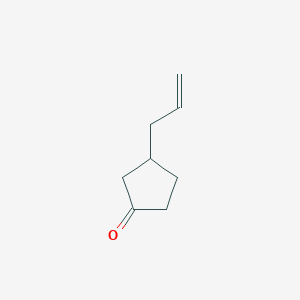
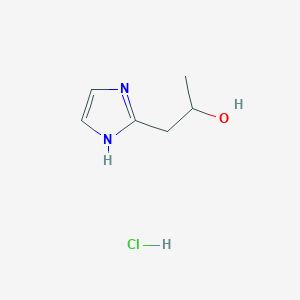
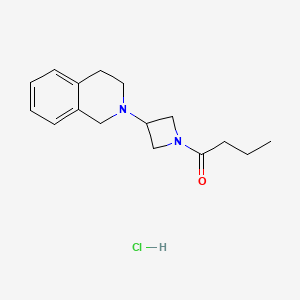
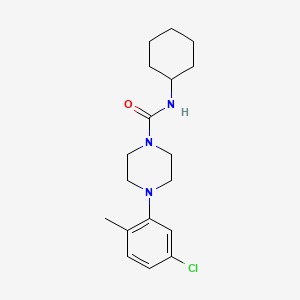
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2496760.png)